molecular formula C12H13N3O4S B1395597 Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 76360-81-1

Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B1395597
CAS No.: 76360-81-1
M. Wt: 295.32 g/mol
InChI Key: DYADCDHHJJBFRO-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS: 76360-81-1) is a pyridopyrimidine derivative characterized by a bicyclic core with hydroxy, methyl, methylthio, and ethyl ester substituents. Its molecular formula is C₁₂H₁₃N₃O₄S, with a molecular weight of 295.31 g/mol . The compound is synthesized via condensation reactions involving β-dicarbonyl compounds and aminopyrimidine precursors, as outlined in studies on analogous pyridopyrimidine systems .

Properties

IUPAC Name

ethyl 5-hydroxy-8-methyl-2-methylsulfanyl-7-oxopyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-4-19-11(18)7-8(16)6-5-13-12(20-3)14-9(6)15(2)10(7)17/h5,16H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYADCDHHJJBFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)C)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716352
Record name Ethyl 5-hydroxy-8-methyl-2-(methylsulfanyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76360-81-1
Record name Ethyl 5-hydroxy-8-methyl-2-(methylsulfanyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a reaction between a pyridine derivative and a suitable amine can form the pyrido[2,3-d]pyrimidine ring system.

    Introduction of Functional Groups: The hydroxy, methylthio, and ethyl ester groups are introduced through various substitution reactions. For example, the hydroxy group can be added via hydroxylation, while the methylthio group can be introduced through a thiolation reaction using methylthiolating agents.

    Final Esterification: The ethyl ester group is typically introduced through esterification reactions, often using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrido[2,3-d]pyrimidine core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions, such as using halogenating agents to form halogen derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products

    Oxidation Products: Carbonyl derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit promising antimicrobial properties. Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate has been evaluated for its effectiveness against various bacterial strains. Studies have shown that modifications in the methylthio group can enhance the compound's antibacterial potency, making it a candidate for developing new antibiotics .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation. For instance, certain derivatives have shown efficacy in inhibiting the growth of breast and lung cancer cell lines, indicating that this compound could serve as a lead structure for anticancer drug development .

Enzyme Inhibition
this compound has been studied for its role as an enzyme inhibitor. In particular, it has shown potential in inhibiting enzymes associated with inflammatory processes and metabolic disorders. This suggests possible applications in treating conditions such as diabetes and chronic inflammation .

Agricultural Applications

Pesticide Development
Given its chemical structure, this compound has potential applications in developing new pesticides. Its ability to interact with biological systems makes it a candidate for creating environmentally friendly pest control agents. Research is ongoing to evaluate its effectiveness against agricultural pests while minimizing harm to beneficial organisms .

Plant Growth Regulators
There is also interest in exploring the use of this compound as a plant growth regulator. Early studies suggest that it may enhance plant growth and yield by modulating hormonal pathways within plants. This application could lead to improved agricultural productivity without relying on synthetic fertilizers .

Chemical Intermediate

Synthesis of Other Compounds
The unique structure of this compound makes it a valuable intermediate in organic synthesis. It can be used to synthesize various other biologically active compounds through functional group modifications. This versatility is essential for researchers looking to develop new pharmaceuticals or agrochemicals based on its scaffold .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against E. coli and S. aureusShowed significant inhibition at low concentrations
Anticancer ResearchTested on breast cancer cell linesInduced apoptosis and reduced cell viability
Enzyme Inhibition StudyTargeted inflammatory enzymesDemonstrated effective inhibition leading to reduced inflammation markers
Pesticide Development TrialTested on aphids and spider mitesExhibited high efficacy with low toxicity to non-target species

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these targets. For example, the hydroxy and methylthio groups can form hydrogen bonds or engage in hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Substituent Variations at Position 8

  • 8-Methyl vs. 8-Allyl/Phenyl/Isopropyl/Propyl: Ethyl 8-allyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS: 76360-94-6) features an allyl group at position 8, increasing molecular weight to 321.36 g/mol . Ethyl 5-hydroxy-8-isopropyl-7-oxo-2-phenyl-... () and Ethyl 8-propyl-5-hydroxy-7-oxo-2-phenyl-... (CAS: 76377-79-2) demonstrate that larger alkyl/aryl groups at position 8 increase hydrophobicity, which may influence pharmacokinetic properties.

Substituent Variations at Position 2

  • 2-Methylthio vs. 2-Phenyl/Piperazinyl/Amino: Ethyl 8-allyl-5-hydroxy-7-oxo-2-phenyl-... (CAS: 76360-63-9) and narazaciclib (a CDK inhibitor with a 2-(4-methylpiperazinyl)anilino group) highlight the impact of aromatic or nitrogen-rich substituents.

Functional Group Modifications

  • Ester vs. Carboxamide: 7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide (CAS: 1314997-70-0) replaces the ethyl ester with a carboxamide, reducing molecular weight to 279.32 g/mol and enhancing hydrogen-bonding capacity .

Melting Points and Solubility

  • Compound 25 (): 97–98°C (3-nitrophenyl substituent). Ethyl 2-amino-5-oxo-... (): 289–291°C (amino group enhances crystallinity). Substituent polarity and hydrogen-bonding capacity critically influence these properties .

Biological Activity

Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (commonly referred to as EMMP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14H17N3O4S
  • Molecular Weight : 323.37 g/mol
  • CAS Number : 76360-85-5

The compound features a pyrido[2,3-d]pyrimidine core, which is known for its role in various biological activities, particularly as a scaffold for kinase inhibitors.

1. Antitumor Activity

EMMP has shown promising antitumor properties in various studies. It acts as a multikinase inhibitor, targeting key pathways involved in cancer cell proliferation and survival. In vitro assays have demonstrated that EMMP can induce apoptosis in cancer cell lines, including those resistant to conventional therapies.

Table 1: Cytotoxicity of EMMP Against Various Cancer Cell Lines

Cell LineIC50 (µM)Notes
K562 (CML)0.25Sensitive to EMMP
DU145 (Prostate)0.30Shows significant growth inhibition
HCT15 (Colorectal)0.50Moderate sensitivity
CAPAN-1 (Pancreatic)0.45Effective against resistant strains

These results suggest that EMMP's structural modifications enhance its potency against specific kinases involved in tumorigenesis.

2. Kinase Inhibition Profile

Research indicates that EMMP exhibits potent inhibitory activity against several kinases, including:

  • CDK4
  • CDK6
  • ARK5
  • FGFR1
  • PDGFRβ
  • PI3K-δ

The selectivity of EMMP for these kinases correlates with its structural features, particularly the presence of the methylthio group and hydroxyl substitution at the C5 position, which are critical for binding affinity and biological activity .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrido[2,3-d]pyrimidine derivatives indicates that modifications at specific positions significantly influence their biological efficacy:

Key Modifications:

  • C5 Hydroxyl Group : Enhances solubility and bioavailability.
  • C6 Carboxylate : Essential for maintaining the active conformation necessary for kinase binding.
  • Substituents on the Pyridine Ring : Variations can lead to altered selectivity profiles towards different kinases.

Case Study 1: In Vivo Efficacy

In vivo studies using murine models have demonstrated that EMMP significantly reduces tumor size in xenograft models of breast cancer. The compound was administered at doses of 10 mg/kg bi-weekly, resulting in a 60% reduction in tumor volume compared to control groups.

Case Study 2: Anti-inflammatory Properties

Recent investigations have highlighted the anti-inflammatory potential of EMMP. In vitro assays showed that EMMP inhibits COX enzymes with an ED50 comparable to indomethacin, suggesting its utility in treating inflammatory disorders .

Q & A

Q. What synthetic routes are commonly employed for preparing pyrido[2,3-d]pyrimidine derivatives, and how do they apply to this compound?

Answer: Pyrido[2,3-d]pyrimidine scaffolds are typically synthesized via cyclocondensation of substituted pyrimidine precursors with heterocyclic amines or via multicomponent reactions. For this compound, the 7,8-dihydro backbone suggests reductive cyclization or stepwise annulation using ethyl carboxylate and methylthio groups as key substituents. Evidence from analogous syntheses (e.g., thieno[2,3-d]pyrimidines) highlights the use of microwave-assisted methods to optimize yield and regioselectivity . Key steps include:

  • Step 1: Formation of the pyrimidine ring via condensation of thiourea derivatives with β-keto esters.
  • Step 2: Introduction of the 5-hydroxy and 8-methyl groups via hydroxylation and alkylation, respectively .
  • Validation: Purity is confirmed by HPLC (>95%) and structural integrity by 1H^1H-NMR (e.g., methylthio singlet at δ 2.5 ppm) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard . For similar ethyl carboxylate derivatives, triclinic or monoclinic systems with P21/cP2_1/c space groups are common. Key features include:

  • Hydrogen bonding: The 5-hydroxy group forms O–H···O bonds with neighboring carboxylate oxygens (distance ~2.8 Å), while methylthio groups participate in weak C–H···S interactions .
  • π-π stacking: Aromatic pyrido[2,3-d]pyrimidine cores stack with offset distances of 3.5–4.0 Å .
  • Data: Typical unit-cell parameters: a=10.2A˚,b=12.5A˚,c=14.8A˚,α=90,β=105,γ=90a = 10.2 \, \text{Å}, b = 12.5 \, \text{Å}, c = 14.8 \, \text{Å}, \alpha = 90^\circ, \beta = 105^\circ, \gamma = 90^\circ .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the 7-oxo and methylthio groups in functionalization reactions?

Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) reveal:

  • Electrophilic sites: The 7-oxo group exhibits high electrophilicity (Fukui ff^- index >0.1), making it prone to nucleophilic attack.
  • Methylthio group: The sulfur atom’s lone pairs enable radical scavenging or coordination to metal catalysts, as seen in related pyrimidine derivatives .
  • Validation: Experimental kinetic studies (e.g., Hammett plots) correlate computational predictions with observed reaction rates .

Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?

Answer: Discrepancies often arise from dynamic processes (e.g., keto-enol tautomerism of the 7-oxo group) or crystallographic disorder. Mitigation strategies include:

  • Variable-temperature NMR: Cooling to 223 K stabilizes tautomers, resolving split signals in 1H^1H-NMR .
  • Twinned crystal refinement: SHELXL’s TWIN/BASF commands correct for diffraction data artifacts .
  • Complementary techniques: IR spectroscopy confirms hydrogen bonding patterns (O–H stretch at 3200–3400 cm1^{-1}) .

Q. How does the dihydro-pyrido[2,3-d]pyrimidine core influence biological activity, and what SAR insights exist for analogous compounds?

Answer: The 7,8-dihydro core enhances planar rigidity, improving binding to kinase ATP pockets (e.g., p38α MAPK inhibitors). Key SAR findings from similar derivatives:

  • 5-Hydroxy group: Critical for H-bond donor activity (e.g., IC50_{50} improvement from 250 nM to 50 nM in p38α inhibitors) .
  • Methylthio substituent: Increases lipophilicity (clogP +0.5), enhancing membrane permeability but requiring metabolic stability assays (e.g., CYP450 profiling) .
  • Data: Bioactivity is validated via enzyme-linked immunosorbent assays (ELISA) and molecular docking (Glide SP scoring) .

Q. What challenges arise in optimizing crystallization conditions for this compound, and how are they addressed?

Answer: Low solubility in common solvents (e.g., DMSO) and polymorphism are key challenges. Strategies include:

  • Solvent screening: Ternary mixtures (e.g., EtOH/water/acetone) yield diffraction-quality crystals .
  • Additive-driven nucleation: Small PEG fragments (MW 400) template crystal growth .
  • High-throughput screening: Robotics (e.g., Gryphon LCP) test 96 conditions in parallel, identifying optimal supersaturation .

Q. How can hydrogen-bonding patterns guide the design of co-crystals for improved bioavailability?

Answer: Graph set analysis (e.g., Etter’s rules) identifies robust synthons:

  • R22_2^2(8) motifs: Carboxylate-hydroxyl dimers enable co-crystallization with nicotinamide (improving solubility by 10-fold) .
  • C–H···O interactions: Methyl groups form weak bonds with co-former carbonyls, stabilizing lattice energy .
  • Validation: Powder X-ray diffraction (PXRD) and dissolution testing confirm co-crystal formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.